molecular formula C11H22N2O2S3 B5325554 N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide

N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide

Cat. No. B5325554
M. Wt: 310.5 g/mol
InChI Key: KXDURDYHSMXCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as DTPM and is a member of the sulfonamide family of compounds. DTMP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of DTMP is not fully understood. However, it is believed that DTMP works by inhibiting the activity of enzymes involved in various biological processes. For example, DTMP has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
DTMP has been shown to have various biochemical and physiological effects. For example, DTMP has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. DTMP has also been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in acid-base balance in the body.

Advantages and Limitations for Lab Experiments

DTMP has several advantages for lab experiments. For example, DTMP is relatively easy to synthesize, and it has shown promising results in various scientific research applications. However, DTMP also has limitations for lab experiments. For example, the mechanism of action of DTMP is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of DTMP. One future direction is to further investigate the mechanism of action of DTMP. Another future direction is to explore the potential applications of DTMP in other fields such as environmental science. Additionally, future research could focus on optimizing the synthesis method of DTMP to improve its yield and purity.
Conclusion:
DTMP is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in medicine, agriculture, and environmental science make it an interesting compound to study. While the mechanism of action of DTMP is not fully understood, its biochemical and physiological effects have been well documented. Further research on DTMP could lead to new discoveries and potential applications in various fields.

Synthesis Methods

DTMP can be synthesized using various methods. One of the most common methods is the reaction of 1-(1,4-dithiepan-6-yl)pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DTMP as a white solid, which can be purified using various techniques such as recrystallization.

Scientific Research Applications

DTMP has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, DTMP has been studied for its potential as an anti-tumor agent due to its ability to inhibit the growth of cancer cells. DTMP has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. In agriculture, DTMP has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds. In environmental science, DTMP has been studied for its potential as a water treatment agent due to its ability to remove heavy metals from water.

properties

IUPAC Name

N-[[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S3/c1-18(14,15)12-6-10-2-3-13(7-10)11-8-16-4-5-17-9-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDURDYHSMXCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCN(C1)C2CSCCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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